REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:17](=O)[C:10]3=[N:11][CH:12]=[C:13]([O:15][CH3:16])[CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:19]=1.FC1C=CC2CC[C:27]3[C:28](C(=O)C=2C=1)=[N:29][CH:30]=[CH:31][CH:32]=3>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:17](=[C:32]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)[C:10]3=[N:11][CH:12]=[C:13]([O:15][CH3:16])[CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=C(C3)OC)C2=O)C1
|
Name
|
9-fluoro-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(CCC=3C(=NC=CC3)C2=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=C(C3)OC)C2=C2CCNCC2)C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |